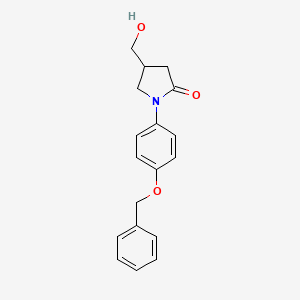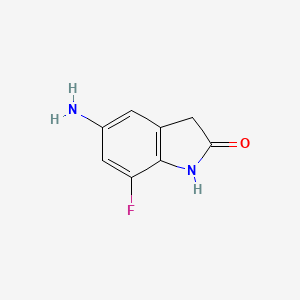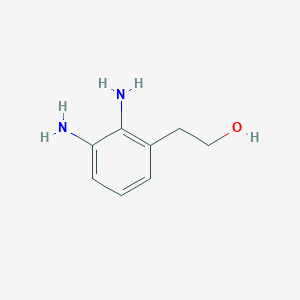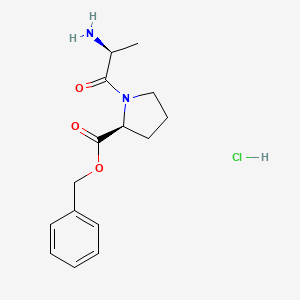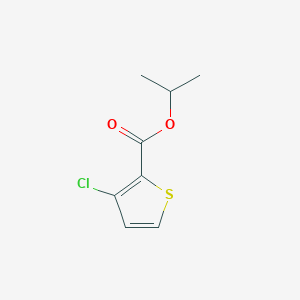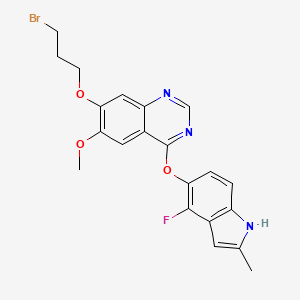
Safinamide impurity 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safinamide impurity 9 is a complex organic compound characterized by the presence of fluorobenzyl groups and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Safinamide impurity 9 typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediates. These intermediates are then coupled with the propanamide backbone through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Safinamide impurity 9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorobenzyl alcohols.
Applications De Recherche Scientifique
Safinamide impurity 9 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Safinamide impurity 9 involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((3-(2-Chlorobenzyl)-4-((2-chlorobenzyl)oxy)benzyl)amino)propanamide
- (S)-2-((3-(2-Bromobenzyl)-4-((2-bromobenzyl)oxy)benzyl)amino)propanamide
Uniqueness
Safinamide impurity 9 is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Propriétés
Numéro CAS |
1000370-28-4 |
|---|---|
Formule moléculaire |
C24H24F2N2O2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1 |
Clé InChI |
KNCBWHHLCCZNGN-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
SMILES canonique |
CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
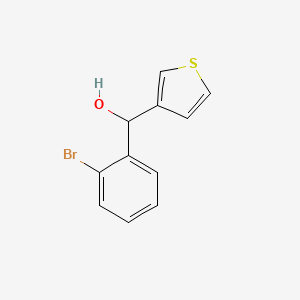
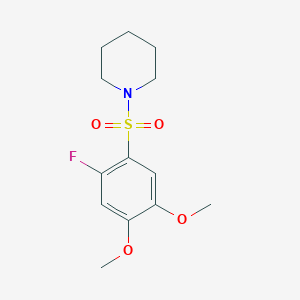
![2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile](/img/structure/B8468641.png)
![(3As,6ar)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole](/img/structure/B8468653.png)

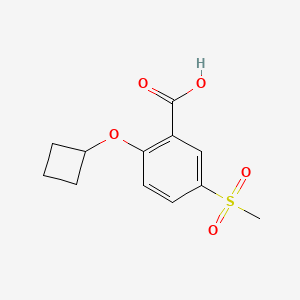
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(methylthio)-](/img/structure/B8468684.png)
![4-(Aminocarbonyl)-2-methyl-5-{[2-(methyloxy)ethyl]oxy}benzoic acid](/img/structure/B8468687.png)
